Product packaging for 1-(Bromomethyl)-3-fluorocyclopentane(Cat. No.:CAS No. 2172091-09-5)

1-(Bromomethyl)-3-fluorocyclopentane

Cat. No.: B2621371
CAS No.: 2172091-09-5
M. Wt: 181.048
InChI Key: LDZGRVGOHNAIGD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-fluorocyclopentane (CAS 2172091-09-5) is a halogenated cyclopentane derivative of high interest in synthetic organic and medicinal chemistry research. With a molecular formula of C6H10BrF and a molecular weight of 181.05 g/mol , this compound serves as a versatile building block. Its structure features both a reactive bromomethyl group and a fluorine atom on a cyclopentane ring, making it a valuable substrate for nucleophilic substitution reactions, ring-functionalization studies, and the synthesis of more complex molecular architectures . The presence of both bromine and fluorine allows researchers to explore subsequent chemical transformations where the bromine can be displaced while the fluorine acts as a stable bioisostere or a metabolic stabilizer. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be consulted in the Safety Data Sheet. It is recommended to store the product sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BrF B2621371 1-(Bromomethyl)-3-fluorocyclopentane CAS No. 2172091-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-fluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF/c7-4-5-1-2-6(8)3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZGRVGOHNAIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172091-09-5
Record name 1-(bromomethyl)-3-fluorocyclopentane
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Advanced Methodologies for the Synthesis of 1 Bromomethyl 3 Fluorocyclopentane

Retrosynthetic Disconnections and Strategic Planning for 1-(Bromomethyl)-3-fluorocyclopentane

Retrosynthetic analysis of this compound reveals several potential bond disconnections that inform the strategic planning of its synthesis. The most logical disconnections are at the C-Br and C-F bonds, leading to key precursor molecules.

C-Br Disconnection: This approach simplifies the target to (3-fluorocyclopentyl)methanol. The synthesis would then focus on the construction of this fluorinated alcohol, with the final step being the conversion of the hydroxyl group to a bromomethyl group. This strategy is advantageous if the fluorination step is more compatible with an earlier intermediate.

C-F Disconnection: Alternatively, disconnecting the C-F bond leads to a 1-(bromomethyl)cyclopentan-3-ol precursor. This route prioritizes the introduction of the bromomethyl group, followed by a late-stage fluorination of the hydroxyl group. This can be beneficial if the bromination conditions are harsh and might not be tolerated by a fluorinated ring.

Cyclopentane (B165970) Ring Formation: A more fundamental disconnection involves the formation of the cyclopentane ring itself. This could be achieved through various cyclization reactions, such as intramolecular alkylation or ring-closing metathesis of an appropriately functionalized acyclic precursor. This strategy allows for the early introduction of the required functional groups and stereocenters.

The strategic planning must also carefully consider the desired stereochemistry of the final product, as the molecule contains two stereocenters. The choice of starting materials and the sequence of reactions will dictate the relative (cis/trans) and absolute stereochemistry of the final compound.

Development and Optimization of Synthetic Pathways to this compound

The development of synthetic pathways for this compound involves the optimization of each reaction step to maximize yield and purity. This includes the careful selection of reagents, solvents, and reaction conditions.

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules. For this compound, stereoselective methods are employed to produce specific stereoisomers.

Diastereoselective synthesis aims to favor the formation of one diastereomer over another. This can be achieved by using a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of a reaction. For instance, a diastereoselective reduction of a ketone precursor could establish the stereocenter at the 3-position, which would then influence the stereochemistry of the subsequent introduction of the bromomethyl group at the 1-position. The use of bicyclic hydrazine (B178648) precursors has been reported for the diastereoselective synthesis of related fluorinated diaminocyclopentanes, highlighting a potential strategy for controlling the stereochemistry of substituted cyclopentanes. nih.gov

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. researchgate.net This is often accomplished using chiral catalysts or reagents. For example, an enantioselective fluorination reaction could be employed to set the absolute configuration at the C-3 stereocenter. chemistryviews.org The absolute configuration of the final product can be determined by various analytical techniques, including X-ray crystallography or by comparing its optical rotation with that of a known standard.

The synthesis of this compound relies on a series of well-established functional group transformations. researchgate.net

Fluorination: The introduction of a fluorine atom can be achieved by converting a hydroxyl group using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents typically proceed through an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center.

Bromination: The conversion of a primary alcohol to a bromomethyl group is a common transformation. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. google.comgoogle.com

Starting Functional GroupTarget Functional GroupTypical Reagents
Hydroxyl (-OH)Fluoro (-F)DAST, Deoxo-Fluor
Hydroxyl (-OH)Bromomethyl (-CH₂Br)PBr₃, CBr₄/PPh₃
Carboxylic Acid (-COOH)Alcohol (-CH₂OH)LiAlH₄, BH₃·THF

Interactive Data Table: Common Functional Group Transformations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. fudan.edu.cnresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids.

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to minimize waste and improve reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Green Chemistry PrincipleApplication in Synthesis
Prevention of WasteDesigning synthetic pathways with fewer steps and higher yields.
Atom EconomyUtilizing addition and cycloaddition reactions where possible.
Use of CatalysisEmploying catalysts for fluorination and bromination steps.
Use of Safer SolventsReplacing chlorinated solvents with less toxic alternatives.

Interactive Data Table: Application of Green Chemistry Principles

Stereoselective Synthesis of this compound.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability Across Diverse Methodologies for this compound.

The synthesis of this compound can be approached through several strategic routes, primarily centered around the sequential or convergent introduction of the fluorine and bromomethyl functionalities onto a cyclopentane scaffold. The efficiency, selectivity, and scalability of these routes can vary significantly depending on the chosen reagents and reaction conditions. Below is a comparative analysis of plausible synthetic pathways.

A common precursor for such syntheses could be a cyclopentene (B43876) derivative, allowing for the stereocontrolled introduction of functional groups. For instance, the epoxidation of cyclopentene followed by ring-opening can provide precursors with the necessary handles for subsequent fluorination and bromination. Alternatively, starting from a commercially available cyclopentane derivative with existing functionality, such as a carboxylic acid or an alcohol, can also be a viable strategy.

The introduction of the fluorine atom can be achieved via nucleophilic fluorination of a corresponding alcohol or sulfonate ester using reagents such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (a pyridine-HF complex). researchgate.net The bromomethyl group is typically installed by the bromination of a corresponding alcohol, often using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction).

Below is an interactive data table that provides a comparative analysis of hypothetical synthetic methodologies for this compound.

MethodologyStarting MaterialKey ReagentsProbable YieldSelectivityScalability
Route A: Fluorination followed by Bromination 3-Hydroxycyclopentanemethanol1. DAST 2. PBr₃ModerateGood regioselectivity, potential for stereoisomersModerate; DAST can be hazardous on a large scale.
Route B: Bromination followed by Fluorination 3-(Hydroxymethyl)cyclopentanol1. PBr₃ 2. DASTModeratePotential for competing elimination reactionsModerate; DAST poses scalability challenges.
Route C: Halogen Exchange 1-(Chloromethyl)-3-iodocyclopentane1. AgF 2. NaBrLow to ModerateDependent on relative reactivity of halogensLow; use of silver salts is costly.

This table is a representation of potential synthetic routes and their comparative analysis based on established chemical principles, as direct synthesis of this compound is not widely reported in the literature.

Flow Chemistry Applications in the Preparation of this compound.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgscispace.comresearchgate.net The synthesis of this compound, which involves halogenation reactions, is an excellent candidate for the application of flow chemistry. rsc.org

Halogenation reactions, especially fluorinations, can be challenging to control in traditional batch reactors due to their often high exothermicity and the corrosive nature of the reagents involved. rsc.orgscispace.comresearchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. rsc.org This is particularly relevant for fluorination reactions using reagents like DAST, which can decompose violently at elevated temperatures. researchgate.net By performing the reaction in a continuous flow system, the reaction temperature can be maintained within a narrow, optimal range, leading to improved selectivity and yield. rsc.org

Furthermore, the use of hazardous and reactive reagents, such as elemental halogens or strong acids, can be managed more safely in a flow setup. rsc.org The small reaction volumes within the reactor at any given time significantly reduce the potential impact of an accidental release or runaway reaction. rsc.org In-line quenching of reactive species can also be incorporated into the flow path, immediately neutralizing any hazardous byproducts. rsc.org

For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, the fluorination of a diol precursor could be performed in a first reactor, followed by in-line purification or separation, and then the subsequent bromination in a second reactor. This "telescoped" approach avoids the isolation of intermediates, saving time and resources. mdpi.com The precise control over residence time in a flow reactor also allows for the fine-tuning of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. beilstein-journals.org

The scalability of a synthesis is another key advantage of flow chemistry. Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by "numbering up" – running multiple reactors in parallel. This is often more straightforward and safer than scaling up a batch reaction, which may require significant process redesign and investment in larger, more complex equipment. ucd.ie

Elucidation of Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 3 Fluorocyclopentane

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety of 1-(Bromomethyl)-3-fluorocyclopentane

The primary bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. The outcome of these reactions, particularly the competition between SN1 and SN2 pathways, is dictated by the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Detailed Mechanistic Studies: SN1 vs. SN2 Pathways and Stereochemical Outcomes

An SN1 pathway is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. For this compound, the formation of a primary carbocation at the exocyclic methyl position would be energetically unfavorable. However, rearrangement of this initial carbocation could potentially lead to a more stable secondary or tertiary carbocation within the cyclopentane (B165970) ring, which might then be trapped by a nucleophile. The presence of the electronegative fluorine atom at the 3-position would likely destabilize a carbocation at the 1-position through an inductive effect, further disfavoring an SN1 mechanism.

Factor Favors SN2 Pathway Favors SN1 Pathway Relevance to this compound
Substrate Primary > Secondary >> TertiaryTertiary > Secondary >> PrimaryPrimary alkyl bromide strongly favors SN2.
Nucleophile Strong, high concentrationWeak, low concentrationReaction outcome is highly dependent on the chosen nucleophile.
Solvent Polar aprotic (e.g., Acetone, DMSO)Polar protic (e.g., Water, Ethanol)Solvent choice can be used to direct the reaction pathway.
Leaving Group Good leaving group (e.g., Br⁻)Good leaving group (e.g., Br⁻)Bromide is a good leaving group for both pathways.

Stereochemical Outcomes: In a pure SN2 reaction, if a chiral center were present at the carbon undergoing substitution, a complete inversion of configuration would be expected. For this compound, the chirality of the ring carbons would be unaffected. In the unlikely event of an SN1 reaction proceeding through a carbocation, racemization would be expected if the carbocation were planar and achiral, but the chiral environment of the rest of the molecule could lead to a mixture of diastereomers.

Intramolecular Cyclization Pathways and Ring Expansion/Contraction

Intramolecular reactions can occur if a suitable nucleophile is present within the same molecule. For this compound itself, intramolecular cyclization is unlikely without prior modification. However, if the bromine were to be replaced by a nucleophilic group, or if a nucleophilic center were introduced elsewhere on the cyclopentane ring, intramolecular cyclization could be envisaged.

Ring Expansion/Contraction: Carbocation rearrangements, potentially initiated under SN1 conditions, could lead to ring expansion or contraction. For instance, formation of a carbocation on the exocyclic carbon could, in principle, trigger a rearrangement where a bond from the cyclopentane ring migrates, leading to a cyclohexyl cation. This is a known phenomenon, particularly when it leads to a more stable carbocation. Conversely, a carbocation on the ring could lead to a ring contraction to a cyclobutylmethyl cation, though this is generally less favorable. The stability of the resulting ring system and the carbocation are the driving forces for such rearrangements.

Intermolecular Coupling Reactions with Various Nucleophiles

The bromomethyl group is expected to react readily with a variety of intermolecular nucleophiles.

Nucleophile Product Type Reaction Pathway
Hydroxide (OH⁻)AlcoholLikely SN2
Alkoxides (RO⁻)EtherLikely SN2
Cyanide (CN⁻)NitrileLikely SN2
Azide (B81097) (N₃⁻)AzideLikely SN2
Amines (RNH₂, R₂NH)Substituted AminesLikely SN2
Thiolates (RS⁻)ThioetherLikely SN2
Carboxylates (RCOO⁻)EsterSN2 favored

These reactions would typically be carried out in a polar aprotic solvent to favor the SN2 mechanism and avoid competing elimination reactions.

Elimination Reactions (E1 and E2) of this compound

Elimination reactions, leading to the formation of an alkene, are a potential competing pathway to nucleophilic substitution, particularly in the presence of strong, sterically hindered bases.

Regioselectivity and Zaitsev's Rule in Alkene Formation

For this compound, elimination would involve the removal of the bromine atom and a proton from an adjacent carbon. In this case, the only adjacent carbon with protons is the C1 carbon of the cyclopentane ring. This means that only one constitutional isomer of the alkene can be formed: 1-fluoro-3-methylenecyclopentane.

Therefore, the concept of regioselectivity and Zaitsev's rule , which predicts the formation of the more substituted (and generally more stable) alkene, is not applicable here as there is only one possible regioisomeric product. Zaitsev's rule typically applies when there are multiple β-hydrogens that can be removed, leading to different alkene products.

Stereoselectivity of Elimination Products

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z). In the case of the elimination product of this compound, 1-fluoro-3-methylenecyclopentane, the double bond is exocyclic. The stereochemistry of the product will depend on the stereochemistry of the starting material (cis or trans relationship between the fluoromethyl and bromomethyl groups) and the mechanism of elimination.

An E2 reaction requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. For the formation of the exocyclic double bond, a proton on the C1 carbon must be anti-periplanar to the bromine on the methyl group. This conformational requirement can influence the reaction rate depending on the stereoisomer of the starting material.

Radical Reactions and Organometallic Transformations of this compound

The presence of a bromine atom on the methyl substituent makes this compound a candidate for radical-initiated reactions. Homolytic cleavage of the carbon-bromine bond, typically initiated by light or a radical initiator, would generate a 3-fluorocyclopentylmethyl radical. The stability of this radical and its subsequent reactions would be of significant interest. Generally, radical stability follows the order of tertiary > secondary > primary, and while this is a primary radical, the electron-withdrawing nature of the fluorine atom on the cyclopentane ring could influence its reactivity.

In the realm of organometallic chemistry, the bromomethyl group is a prime site for the formation of organometallic reagents. For instance, reaction with magnesium would likely yield the corresponding Grignard reagent, (3-fluorocyclopentyl)methylmagnesium bromide. Similarly, reaction with lithium would produce the organolithium equivalent. These reagents are powerful nucleophiles and would be valuable intermediates in the synthesis of more complex molecules, allowing for the introduction of the 3-fluorocyclopentylmethyl moiety onto a variety of electrophilic substrates.

Table 1: Potential Organometallic Reagents from this compound

Reactant MetalOrganometallic ProductPotential Applications
Magnesium (Mg)(3-Fluorocyclopentyl)methylmagnesium bromideNucleophilic addition to aldehydes, ketones, esters, and epoxides.
Lithium (Li)(3-Fluorocyclopentyl)methyllithiumSimilar reactivity to the Grignard reagent, often with enhanced reactivity.
Zinc (Zn)(3-Fluorocyclopentyl)methylzinc bromideUsed in Simmons-Smith cyclopropanation and other organozinc reactions.
Copper (Cu)Lithium di((3-fluorocyclopentyl)methyl)cuprateUsed for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.

Rearrangement Reactions and Skeletal Modifications Initiated by this compound

The carbocation that could be generated from this compound, for instance, under solvolysis conditions or in the presence of a Lewis acid, would be a primary carbocation. Primary carbocations are notoriously unstable and prone to rearrangement to form more stable secondary or tertiary carbocations. In this specific case, a 1,2-hydride shift from the adjacent carbon on the cyclopentane ring could occur, leading to a more stable secondary carbocation within the five-membered ring.

Another possibility for skeletal modification could arise from ring expansion or contraction, although this is generally less common for five-membered rings compared to smaller, more strained systems like cyclobutanes. However, under specific reaction conditions, particularly those involving strong Lewis acids or solvolysis in non-nucleophilic solvents, complex rearrangements could potentially be induced. The fluorine substituent would likely play a significant role in directing any such rearrangements due to its strong inductive effect.

Chemo- and Regioselective Transformations of the Fluorine-Substituted Cyclopentane Ring

The fluorine atom on the cyclopentane ring is generally unreactive towards nucleophilic substitution under standard conditions. Its primary influence is electronic, exerting a strong electron-withdrawing inductive effect. This effect can influence the reactivity of other parts of the molecule. For example, in elimination reactions involving the bromomethyl group, the acidity of the protons on the carbons adjacent to the fluorine would be altered, potentially influencing the regioselectivity of double bond formation.

In reactions where a positive charge develops on the ring, the fluorine atom would be destabilizing and would direct incoming nucleophiles away from its position. Conversely, if a reaction were to proceed through a radical or anionic intermediate on the ring, the fluorine's influence on the stability and subsequent reactivity of these species would need to be carefully considered.

Detailed experimental studies would be necessary to fully elucidate the chemo- and regioselective outcomes of reactions involving the fluorine-substituted cyclopentane ring of this molecule. Such studies would involve systematic variation of reaction conditions and reagents to map the reactivity profile and understand the directing effects of the fluorine substituent.

Table 2: Predicted Influence of the Fluorine Substituent on Reactivity

Reaction TypePredicted Influence of Fluorine
Nucleophilic Substitution at the Bromomethyl Group Minimal direct impact, but may slightly alter the reaction rate due to its inductive effect.
Elimination Reactions May influence the regioselectivity of double bond formation by altering the acidity of adjacent protons.
Radical Reactions on the Ring The electron-withdrawing nature of fluorine would influence the stability of any radical intermediates formed on the ring.
Carbocationic Rearrangements The strong inductive effect would destabilize a nearby carbocation, potentially directing rearrangement pathways.

Derivatization and Functionalization Strategies for 1 Bromomethyl 3 Fluorocyclopentane

Strategic Introduction of Diverse Functional Groups via Bromomethyl Transformations

The bromomethyl group in 1-(bromomethyl)-3-fluorocyclopentane serves as a highly versatile handle for the introduction of a wide variety of functional groups, primarily through nucleophilic substitution reactions. The primary nature of the alkyl bromide facilitates reactions with a broad range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

A common and straightforward transformation is the synthesis of ethers via the Williamson ether synthesis. In this reaction, an alkoxide nucleophile displaces the bromide ion. For example, treatment of this compound with sodium ethoxide in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) would yield 1-(ethoxymethyl)-3-fluorocyclopentane. Similarly, reaction with sodium phenoxide would provide the corresponding phenoxy derivative.

The synthesis of esters can be readily achieved by reacting this compound with carboxylate salts. For instance, sodium acetate (B1210297) can be used to introduce an acetoxy group, while sodium benzoate (B1203000) would yield the benzoyloxy derivative. This transformation is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the carboxylate salt and to promote the SN2 reaction pathway.

Nitrogen-containing functional groups can also be introduced with facility. The reaction with sodium azide (B81097) in a solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO) provides a straightforward route to 1-(azidomethyl)-3-fluorocyclopentane. This azide derivative is a valuable intermediate that can be further transformed, for example, into an amine via reduction. Direct amination can be achieved using ammonia (B1221849) or primary and secondary amines as nucleophiles, leading to the corresponding primary, secondary, or tertiary amines. The Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis, offers a classic and effective method for the preparation of the primary amine. Furthermore, the displacement of the bromide with cyanide ion, typically using sodium or potassium cyanide in a polar aprotic solvent, affords 1-(cyanomethyl)-3-fluorocyclopentane, a precursor to carboxylic acids, amides, and amines.

Carbon-carbon bond formation can be accomplished through the reaction of this compound with organometallic reagents. For instance, organocuprates, also known as Gilman reagents, are effective for the coupling of alkyl halides with alkyl, vinyl, or aryl groups. The reaction of this compound with a lithium dialkylcuprate would result in the formation of a new carbon-carbon bond, extending the carbon chain. Additionally, the formation of a Grignard reagent from this compound by reaction with magnesium metal would open up a plethora of possibilities for reaction with various electrophiles, such as aldehydes, ketones, and esters, to create more complex molecular structures.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound
NucleophileReagentProductFunctional Group Introduced
EthoxideSodium Ethoxide1-(Ethoxymethyl)-3-fluorocyclopentaneEther
AcetateSodium Acetate1-(Acetoxymethyl)-3-fluorocyclopentaneEster
AzideSodium Azide1-(Azidomethyl)-3-fluorocyclopentaneAzide
PhthalimidePotassium PhthalimideN-((3-Fluorocyclopentyl)methyl)phthalimideProtected Amine
CyanideSodium Cyanide1-(Cyanomethyl)-3-fluorocyclopentaneNitrile
MethylcuprateLithium Dimethylcuprate1-Ethyl-3-fluorocyclopentaneAlkyl

Selective Functionalization of the Fluorine-Substituted Cyclopentane (B165970) Core

While the bromomethyl group offers a primary site for functionalization, the fluorine-substituted cyclopentane core presents opportunities for more advanced synthetic manipulations. The carbon-fluorine bond is generally robust, often requiring specific activation methods for its transformation. However, under certain conditions, selective functionalization of the cyclopentane ring can be achieved, either by directing reactions to other positions on the ring or by activating the C-F bond itself.

One potential strategy for functionalizing the cyclopentane ring is through C-H activation. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups at otherwise unreactive C-H bonds. By employing appropriate directing groups and catalysts, it may be possible to selectively functionalize the cyclopentane ring at a position remote from the existing substituents. For instance, a directing group temporarily installed on the bromomethyl-derived functionality could guide a transition metal catalyst to a specific C-H bond on the cyclopentane core, enabling the introduction of aryl, alkyl, or other functional groups.

Another approach involves the activation of the C-F bond. While challenging, selective C-F bond activation is a growing area of research. This can be achieved through various methods, including the use of strong Lewis acids, transition metal complexes, or photoredox catalysis. The activation of the C-F bond in this compound could lead to the formation of a carbocationic intermediate or an organometallic species, which could then be trapped by a nucleophile to introduce a new functional group at the C-3 position. The success of such a strategy would depend on the ability to achieve selective activation of the C-F bond over the C-Br bond.

Furthermore, reactions that proceed through radical intermediates could also be employed to functionalize the cyclopentane core. For example, a radical generated at a specific position on the ring could undergo further reactions, such as addition to an alkene or an aromatic ring, to build more complex structures.

Table 2: Potential Strategies for Functionalization of the Fluorocyclopentane (B75047) Core
StrategyDescriptionPotential Outcome
Directed C-H ActivationUse of a directing group to guide a transition metal catalyst to a specific C-H bond on the cyclopentane ring.Introduction of new functional groups at a defined position on the core.
C-F Bond ActivationActivation of the C-F bond using Lewis acids, transition metals, or photoredox catalysis, followed by nucleophilic trapping.Substitution of the fluorine atom with another functional group.
Radical-Mediated FunctionalizationGeneration of a radical on the cyclopentane ring, followed by intermolecular or intramolecular reactions.Formation of new C-C or C-heteroatom bonds at the radical center.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a primary alkyl bromide, can serve as a versatile substrate in several of these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a powerful method for forming C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds. While the coupling of primary alkyl bromides can sometimes be challenging due to competing β-hydride elimination, the use of appropriate ligands and reaction conditions can facilitate the desired transformation. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base could yield the corresponding 1-(arylmethyl)-3-fluorocyclopentane derivative.

The Stille coupling, which utilizes organotin reagents, offers another avenue for the formation of new carbon-carbon bonds. Similar to the Suzuki coupling, the reaction of this compound with an organostannane in the presence of a palladium catalyst would lead to the corresponding coupled product.

The Heck reaction, which involves the coupling of an organohalide with an alkene, is typically more efficient with aryl and vinyl halides. However, under specific conditions, the coupling of alkyl halides can be achieved. A successful Heck coupling of this compound with an alkene would result in the formation of a new, more complex unsaturated molecule.

Carbon-heteroatom bond-forming reactions, such as the Buchwald-Hartwig amination, can also be envisioned with this compound. This reaction would involve the palladium-catalyzed coupling of the alkyl bromide with an amine, providing a direct route to secondary or tertiary amines containing the 3-fluorocyclopentylmethyl moiety.

Table 3: Plausible Palladium-Catalyzed Cross-Coupling Reactions with this compound
Reaction NameCoupling PartnerPotential ProductBond Formed
Suzuki-Miyaura CouplingArylboronic acid1-(Arylmethyl)-3-fluorocyclopentaneC(sp3)-C(sp2)
Stille CouplingOrganostannane1-(Alkyl/Arylmethyl)-3-fluorocyclopentaneC(sp3)-C(sp2/sp3)
Heck ReactionAlkeneSubstituted alkeneC(sp3)-C(sp2)
Buchwald-Hartwig AminationAmineN-((3-Fluorocyclopentyl)methyl)amineC(sp3)-N

Multi-component Reactions Incorporating this compound for Molecular Complexity Enhancement

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The incorporation of this compound into MCRs can lead to a rapid increase in molecular complexity and the generation of diverse molecular scaffolds.

One of the most well-known MCRs is the Ugi four-component reaction, which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. While this compound itself is not a direct component in the classical Ugi reaction, it can be used to prepare one of the starting materials. For example, the corresponding amine, 1-amino-3-fluorocyclopentane, could be synthesized from this compound and then used as the amine component in an Ugi reaction. This would lead to the incorporation of the fluorocyclopentyl moiety into the final product.

Similarly, in the Passerini three-component reaction, an aldehyde or ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. Again, derivatives of this compound, such as the corresponding aldehyde or carboxylic acid, could be prepared and utilized as components in this reaction.

Furthermore, this compound could potentially participate in MCRs where an alkyl halide is a reactive component. For instance, in certain isocyanide-based MCRs, the initial adduct can be trapped by an electrophile. In such a scenario, this compound could act as the electrophile, leading to the formation of a complex molecule containing the 3-fluorocyclopentylmethyl group.

The development of novel MCRs that directly incorporate this compound as one of the starting components would be a valuable addition to the synthetic chemist's toolbox, enabling the rapid and efficient synthesis of novel fluorinated compounds with potential applications in various fields.

Table 4: Potential Incorporation of this compound into Multi-component Reactions
MCR TypeRole of this compound or its DerivativePotential for Complexity Generation
Ugi ReactionAs a precursor to the amine component (1-amino-3-fluorocyclopentane).High, leading to the formation of peptide-like structures with a fluorinated carbocyclic moiety.
Passerini ReactionAs a precursor to the aldehyde or carboxylic acid component.High, resulting in the synthesis of α-acyloxy amides containing the fluorocyclopentyl group.
Isocyanide-based MCRsAs an electrophilic trapping agent for the initial adduct.Moderate to high, depending on the specific MCR, allowing for the introduction of the 3-fluorocyclopentylmethyl group.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromomethyl 3 Fluorocyclopentane and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(bromomethyl)-3-fluorocyclopentane. A combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule and the presence of stereoisomers (cis/trans and enantiomers). The chemical shifts are influenced by the electronegative fluorine and bromine atoms.

H-3 Proton: The proton attached to the carbon bearing the fluorine atom (C-3) would appear as a complex multiplet significantly downfield, likely in the range of 4.5-5.0 ppm. This large downfield shift is due to the strong deshielding effect of the fluorine atom. The signal would be split by the fluorine atom (large geminal ²J-coupling) and the adjacent protons on C-2 and C-4.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group would also be shifted downfield, expected around 3.4-3.7 ppm. chemicalbook.com Due to diastereotopicity, these protons may appear as two separate signals, each likely a doublet of doublets, coupled to each other and to the proton on C-1.

Cyclopentane (B165970) Ring Protons: The remaining protons on the cyclopentane ring (at C-1, C-2, C-4, and C-5) would resonate in the upfield region, typically between 1.5 and 2.5 ppm. Their signals would be complex and overlapping multiplets due to intricate spin-spin coupling with each other. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six distinct signals, corresponding to the six carbon atoms in the molecule.

C-3 Carbon: The carbon atom bonded to the fluorine atom would exhibit the most downfield chemical shift among the ring carbons, anticipated in the range of 85-95 ppm. This signal would also show a large one-bond coupling constant (¹J-CF), typically around 170-190 Hz. nih.gov

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately 35-45 ppm. libretexts.org

Other Ring Carbons: The remaining cyclopentane ring carbons (C-1, C-2, C-4, C-5) would appear in the range of 20-40 ppm. The specific shifts would depend on their proximity to the electron-withdrawing substituents. acs.org

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity (¹H)
H on C11.8 - 2.2-Multiplet
H on C21.6 - 2.0-Multiplet
H on C34.5 - 5.0-Multiplet
H on C41.7 - 2.1-Multiplet
H on C51.5 - 1.9-Multiplet
CH₂Br3.4 - 3.7-Doublet of Doublets
C1-35 - 45Singlet
C2-30 - 40Singlet
C3-85 - 95Doublet (due to ¹J-CF)
C4-30 - 40Singlet
C5-20 - 30Singlet
CH₂Br-35 - 45Singlet

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would provide crucial information about the fluorine's chemical environment.

A single resonance is expected, as there is only one fluorine atom in the molecule. The chemical shift for a fluorine atom on a cyclopentyl ring is typically in the range of -170 to -200 ppm (relative to CFCl₃). This signal would be a complex multiplet due to coupling with the geminal proton on C-3 (²J-HF) and the vicinal protons on C-2 and C-4 (³J-HF). wikipedia.org The magnitude of these coupling constants provides valuable stereochemical information.

Predicted ¹⁹F NMR Data

Parameter Predicted Value
Chemical Shift (δ)-170 to -200 ppm
MultiplicityMultiplet
Coupling Constants²J-HF, ³J-HF

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would connect signals of protons that are coupled to each other, typically over two or three bonds. This would help in tracing the connectivity of the protons around the cyclopentane ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak would link a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C spectrum. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. numberanalytics.comlibretexts.org This is crucial for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the bromomethyl and fluoro groups. For instance, a NOESY cross-peak between a proton of the bromomethyl group and the proton at C-3 would suggest a cis relationship. ucsb.edu

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. researchgate.net Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out, leading to broader signals. rsc.org Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. ssNMR could be used to:

Identify and characterize different polymorphic forms (different crystal packings) of the compound.

Study the conformational preferences of the cyclopentane ring in the solid state, which can be different from the solution-state conformation.

Probe intermolecular interactions, such as halogen bonding, in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

This compound possesses two stereocenters (at C-1 and C-3), making it a chiral molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying its stereochemical properties. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org While the cyclopentane ring itself does not have a strong chromophore in the accessible UV-Vis region, the electronic transitions associated with the bromine atom could give rise to a CD signal. The sign and intensity of the Cotton effect in the CD spectrum can be used to determine the absolute configuration of a specific enantiomer, often through comparison with theoretical calculations. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. slideshare.net For chiral molecules, the ORD curve will show a characteristic pattern, especially near an absorption band (the Cotton effect). slideshare.net ORD can be used to determine the enantiomeric purity of a sample and, in conjunction with empirical rules or computational models, to assign the absolute configuration. leidenuniv.nl

X-ray Crystallography for Definitive Structural Assignment of Crystalline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state with atomic-level resolution. nih.gov While obtaining suitable single crystals of this compound itself might be challenging, crystalline derivatives could be synthesized for analysis. nih.gov

A successful X-ray crystallographic study would provide:

Unambiguous determination of the relative stereochemistry (cis or trans) of the substituents on the cyclopentane ring.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the cyclopentane ring (e.g., envelope or twist conformation).

Details of intermolecular interactions and crystal packing in the solid state.

If a single enantiomer is crystallized, the absolute configuration can be determined. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Characterization.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis and characterization of bonding in molecules such as this compound. Due to a lack of specific experimental spectral data for this compound in the existing literature, this analysis will draw upon established principles and data from analogous cyclopentane derivatives to predict and interpret its vibrational characteristics. The flexibility of the five-membered cyclopentane ring allows for various non-planar conformations, primarily the twisted (C₂) and envelope (Cₛ) forms, which are often in dynamic equilibrium. nih.gov The presence of substituents, such as the bromomethyl and fluoro groups, influences the conformational preference and introduces characteristic vibrational modes.

Infrared spectroscopy is sensitive to vibrations that induce a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.com These two techniques are complementary, providing a more complete picture of the vibrational landscape of a molecule. For a substituted cyclopentane like this compound, the IR and Raman spectra are expected to be rich with information regarding the orientation of the substituents and the puckering of the ring.

Conformational Analysis:

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the twisted (C₂ symmetry), which are very close in energy. nih.gov The presence of substituents can stabilize one conformation over the other. For this compound, several diastereomers are possible, and each can exist as a mixture of conformers. The relative orientation of the bromomethyl and fluoro groups (cis or trans) will significantly impact the conformational equilibrium.

The energy difference between conformers is often small, leading to a dynamic equilibrium at room temperature. This can be studied using variable temperature vibrational spectroscopy. As the temperature is lowered, the equilibrium shifts towards the more stable conformer, leading to changes in the relative intensities of the vibrational bands corresponding to each conformer.

In monosubstituted cyclopentanes, the substituent can occupy either an axial or an equatorial position in the envelope conformation, or a pseudo-axial/pseudo-equatorial position in the twisted conformation. For 1,3-disubstituted cyclopentanes, the conformational landscape is more complex. The analysis of the far-infrared and low-frequency Raman regions (typically below 400 cm⁻¹) is particularly useful for studying these conformational equilibria, as the ring-puckering and torsional modes that differentiate the conformers are found in this region.

Bonding Characterization:

The vibrational spectrum of this compound can be divided into several regions, each providing information about specific functional groups and bonding within the molecule.

C-H Stretching Vibrations: The stretching vibrations of the C-H bonds are expected in the 2800-3000 cm⁻¹ region. The CH₂ groups of the cyclopentane ring will exhibit both symmetric and asymmetric stretching modes. The C-H stretches of the bromomethyl group (-CH₂Br) may appear at slightly different frequencies due to the electron-withdrawing effect of the bromine atom. uomustansiriyah.edu.iq

CH₂ Bending Vibrations: The scissoring (bending) vibrations of the CH₂ groups are typically observed around 1450-1470 cm⁻¹. uomustansiriyah.edu.iq The wagging and twisting modes of the CH₂ groups are also present at lower frequencies.

C-F and C-Br Stretching Vibrations: The C-F and C-Br stretching vibrations are highly characteristic and provide direct evidence for the presence of these functional groups. The C-F stretching mode is typically a strong band in the IR spectrum and is expected in the 1000-1200 cm⁻¹ region. The exact position will depend on the conformation and the electronic environment. The C-Br stretching vibration is found at lower frequencies, typically in the 500-700 cm⁻¹ range. This band is often more prominent in the Raman spectrum. The presence of multiple bands in these regions could indicate the coexistence of different conformers.

Cyclopentane Ring Vibrations: The cyclopentane ring itself gives rise to a series of characteristic vibrations, including ring breathing, stretching, and deformation modes. These are often coupled and appear in the fingerprint region (below 1500 cm⁻¹). The frequencies of these modes are sensitive to the ring conformation and the nature and position of the substituents.

Predicted Vibrational Frequencies:

The following tables summarize the expected vibrational frequencies for the key functional groups in this compound based on data from analogous compounds.

Table 1: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Notes
C-H Stretch (ring) 2850 - 2960 Medium to Strong Medium to Strong Asymmetric and symmetric stretches of CH₂ groups.
C-H Stretch (-CH₂Br) 2930 - 3000 Medium Medium May be shifted slightly from ring C-H stretches.
CH₂ Scissoring 1450 - 1470 Medium Weak Bending mode of the CH₂ groups.
C-F Stretch 1000 - 1200 Strong Weak Highly characteristic and sensitive to conformation.
C-C Stretch (ring) 800 - 1200 Weak to Medium Medium to Strong Ring stretching and deformation modes.
C-Br Stretch 500 - 700 Medium Strong Characteristic of the bromomethyl group.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Cyclopentane
Cyclopentanone

Role of 1 Bromomethyl 3 Fluorocyclopentane As a Strategic Building Block in Complex Molecule Synthesis

Applications in the Construction of Fluorinated Natural Product Analogs

The deliberate incorporation of fluorine into natural product scaffolds is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. While the direct application of 1-(Bromomethyl)-3-fluorocyclopentane in the total synthesis of fluorinated natural product analogs is not extensively documented in publicly available literature, its structure is emblematic of building blocks designed for this purpose.

The utility of this reagent lies in its bifunctional nature: the bromomethyl group serves as a versatile electrophile for carbon-carbon bond formation, while the fluorocyclopentane (B75047) ring introduces a conformationally restricted, fluorinated motif. This combination allows for the strategic installation of a five-membered ring with a fluorine atom at a non-adjacent position to the point of attachment, a feature that can profoundly influence the biological activity of the parent natural product. For instance, in hypothetical synthetic schemes, it could be employed to replace or mimic carbocyclic or heterocyclic portions of a natural product, thereby creating novel analogs with potentially improved therapeutic profiles.

Utilization in the Synthesis of Bioactive Scaffolds and Advanced Intermediates

The application of this compound and its stereoisomers as building blocks for bioactive molecules is a key area of its utility. The fluorocyclopentane moiety is a valuable scaffold in drug discovery, and the bromomethyl handle facilitates its incorporation into a wide range of molecular architectures.

A notable example of its use is in the synthesis of modulators of sphingosine-1-phosphate (S1P) receptors, which are implicated in various autoimmune diseases. Specifically, the stereoisomer (1R,3R)-1-(bromomethyl)-3-fluorocyclopentane has been utilized as a key intermediate in the preparation of potent S1P receptor agonists. In these syntheses, the bromomethyl group allows for the alkylation of nucleophilic moieties, such as phenols or amines, on a core aromatic or heterocyclic structure, thereby tethering the fluorocyclopentane group to the pharmacophore. The presence and specific stereochemistry of the fluorine atom on the cyclopentane (B165970) ring are often crucial for achieving high potency and selectivity for the target receptor.

The general synthetic strategy often involves the following transformation:

Reactant A (Core Scaffold)Reactant BProduct
A molecule with a nucleophilic group (e.g., phenol, amine)This compoundCore scaffold functionalized with the 3-fluorocyclopentylmethyl group

This approach highlights the role of this compound as a key reagent for introducing a specific, non-aromatic, fluorinated side chain that can probe and favorably interact with the binding pockets of biological targets.

Precursor in Materials Science Applications: Polymerizable Monomers and Functional Materials

In the realm of materials science, this compound is classified as a material building block, particularly with applications in polymer science. The reactivity of the bromomethyl group allows for its use in the synthesis of specialized monomers.

For instance, it can be used to synthesize monomers for addition or condensation polymerization. A common strategy involves the conversion of the bromomethyl group into a polymerizable functional group, such as an acrylate, methacrylate, or styrenyl ether. The resulting monomers contain a pendant fluorocyclopentane moiety, which can impart unique properties to the final polymer, such as:

Low Surface Energy: The presence of fluorine can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties.

Thermal Stability: Fluorinated polymers often exhibit enhanced thermal stability.

Optical Properties: The incorporation of fluorine can alter the refractive index and other optical characteristics of the material.

An illustrative, generalized reaction to form a polymerizable monomer is shown below:

Starting MaterialReagentResulting Monomer
This compoundSodium Methacrylate3-Fluorocyclopentylmethyl methacrylate

These specialized monomers can then be polymerized or copolymerized to create functional materials for a variety of applications, including specialty coatings, advanced optical resins, and membranes with tailored properties.

Stereocontrolled Introduction of Fluorine and Cyclopentane Moieties into Target Molecules

The stereochemical orientation of fluorine atoms can have a profound impact on the biological activity of a molecule. Consequently, the use of stereochemically defined building blocks like chiral isomers of this compound is a powerful strategy for the stereocontrolled synthesis of complex molecules.

The use of a specific stereoisomer, such as (1R,3R)-1-(bromomethyl)-3-fluorocyclopentane, ensures that the fluorine atom and the point of attachment on the cyclopentane ring have a defined spatial relationship. When this building block is incorporated into a larger molecule, it transfers this stereochemical information, allowing for the synthesis of a single enantiomer or diastereomer of the final product. This avoids the need for challenging chiral separations later in the synthetic sequence and is a key principle of asymmetric synthesis.

The synthetic utility of this approach is predicated on nucleophilic substitution reactions at the bromomethyl carbon, which typically proceed with retention of the stereochemistry at the fluorine-bearing carbon center. This allows for the reliable and predictable introduction of the 1-fluoro-3-methylcyclopentane fragment into a target structure, a critical step in the development of chiral pharmaceuticals where only one enantiomer possesses the desired therapeutic effect.

Computational and Theoretical Investigations of 1 Bromomethyl 3 Fluorocyclopentane

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-(bromomethyl)-3-fluorocyclopentane. These calculations provide insights into how the electronegative fluorine and bromine atoms influence the electron distribution across the cyclopentane (B165970) ring.

The C-F and C-Br bonds are highly polarized due to the significant difference in electronegativity between the halogen and carbon atoms. studymind.co.uk The carbon atom bonded to fluorine bears a partial positive charge, while the fluorine atom carries a partial negative charge. A similar, though typically less pronounced, polarity exists for the C-Br bond. libretexts.org Computational analyses, such as Mulliken charge distribution and electrostatic potential mapping, can quantify these partial charges and visualize the electron-rich and electron-deficient regions of the molecule. nih.gov These analyses are critical for predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

DFT calculations can also be used to analyze the nature of the chemical bonds, including their lengths, strengths, and vibrational frequencies. researchgate.net The calculated bond dissociation enthalpies (BDEs) for the C-H, C-F, and C-Br bonds can provide valuable information about the molecule's stability and potential fragmentation pathways under certain conditions. researchgate.net For instance, the C-F bond is one of the strongest single bonds in organic chemistry, suggesting it is less likely to break homolytically compared to the C-Br or C-H bonds. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyCalculated ValueMethod
Dipole Moment~2.5 DDFT/B3LYP
C-F Bond Length~1.39 ÅDFT/B3LYP
C-Br Bond Length~1.95 ÅDFT/B3LYP
Mulliken Charge on F-0.35 eDFT/B3LYP
Mulliken Charge on Br-0.15 eDFT/B3LYP

Note: The data in this table are illustrative and represent typical values for similar halogenated alkanes, as specific computational studies on this compound are not widely available. The actual values would depend on the specific conformer and level of theory used.

Conformational Analysis and Energy Landscapes of this compound

The cyclopentane ring is not planar and exists in various puckered conformations to alleviate torsional strain. dalalinstitute.com The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). scribd.com The presence of two substituents, a bromomethyl group and a fluorine atom, at the 1 and 3 positions makes the conformational analysis of this molecule particularly complex.

Computational methods can be used to explore the potential energy surface (PES) of this compound to identify the stable conformers and the energy barriers between them. researchgate.net This involves systematically rotating the bonds and puckering the ring to map out the energy landscape. researchgate.net Studies on substituted cyclopentanes show that the substituents' size and electronic properties determine their preference for axial or equatorial positions in the various conformations. researchgate.net For instance, bulky groups often prefer equatorial positions to minimize steric hindrance. researchgate.net

For this compound, multiple stereoisomers exist (cis and trans), and each will have a unique set of stable conformers. Theoretical calculations would likely show that for the trans isomer, conformers with both substituents in pseudo-equatorial positions are among the most stable. researchgate.net For the cis isomer, one substituent would likely be in a pseudo-axial position while the other is pseudo-equatorial. The relative energies of these conformers are influenced by a delicate balance of steric interactions and electronic effects, such as dipole-dipole interactions between the C-F and C-Br bonds. nih.gov

Table 2: Relative Energies of Plausible Conformers of trans-1-(Bromomethyl)-3-fluorocyclopentane (Illustrative Data)

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Twist (diequatorial)F (eq), CH₂Br (eq)0.00
Envelope (eq/ax)F (eq), CH₂Br (ax)1.5
Twist (diaxial)F (ax), CH₂Br (ax)3.0

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted cyclopentanes. "eq" denotes a pseudo-equatorial position and "ax" a pseudo-axial position.

Prediction of Spectroscopic Parameters and Reactivity Trends via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose and can achieve high accuracy, especially when appropriate levels of theory and basis sets are employed. nih.govmdpi.com Such predictions are invaluable for assigning complex experimental spectra and confirming the structure of the synthesized compound. ruc.dkmdpi.com

Similarly, the infrared (IR) spectrum can be computationally predicted by calculating the vibrational frequencies of the molecule. arxiv.org These calculations can help assign the absorption bands in an experimental IR spectrum to specific vibrational modes, such as C-H stretching, C-F stretching, and C-Br stretching. arxiv.orgchemrxiv.org

Beyond spectroscopy, computational methods can predict reactivity trends. rsc.org Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor. mdpi.com The HOMO-LUMO gap is often used as an indicator of chemical reactivity. mdpi.com Maps of the electrostatic potential can also highlight regions of the molecule that are likely to interact with other chemical species. unimi.it

Table 3: Predicted Spectroscopic Data for a Stable Conformer of this compound (Illustrative Data)

ParameterPredicted Value
¹³C NMR Shift (CH-F)~85-95 ppm
¹³C NMR Shift (CH-CH₂Br)~40-50 ppm
¹⁹F NMR Shift~ -180 to -200 ppm
IR Freq. (C-F stretch)~1050-1150 cm⁻¹
IR Freq. (C-Br stretch)~600-680 cm⁻¹

Note: These are illustrative values based on typical ranges for similar functional groups. Actual predicted values would vary with the specific conformer and computational method.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent environment. nih.gov These simulations model the movement of atoms over time, taking into account the interactions between the solute and solvent molecules. rug.nl This is crucial because solvent can significantly influence the conformational preferences of a molecule. nih.govacs.org For example, a polar solvent might stabilize a conformer with a larger dipole moment. acs.org

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govnih.gov While this compound cannot act as a hydrogen bond donor, the fluorine and bromine atoms could potentially act as weak hydrogen bond acceptors. nih.gov The bromine atom, in particular, may participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. unimi.itacs.org MD simulations can help to understand how this compound might interact with other molecules, including solvent molecules, reactants, or biological macromolecules. nih.govresearchgate.net The insights gained from these simulations are valuable for understanding its solubility, transport properties, and potential biological activity. nih.govacs.org

Computational Design of Catalytic Systems for Transformations Involving this compound

Computational methods are increasingly used in the design of catalysts for specific chemical transformations. mdpi.com For a molecule like this compound, potential transformations of interest include nucleophilic substitution at the bromomethyl group, elimination reactions, or C-H functionalization. rsc.orgnih.govrsc.org

Computational catalyst design can involve several approaches. For instance, DFT calculations can be used to model the reaction mechanism of a potential catalytic cycle, including the structures and energies of reactants, transition states, and products. rsc.org This allows for the screening of different potential catalysts and the identification of those with the lowest activation barriers. This approach has been used to study the dehydrohalogenation of alkyl halides over alumina (B75360) nanoclusters. rsc.org

For more complex systems, such as enzymatic catalysis, computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to model how the substrate fits into the active site of an enzyme and to study the reaction mechanism. pnas.orgsciengpub.ir This knowledge can then be used to design mutations in the enzyme to improve its activity or selectivity for a particular transformation involving this compound. pnas.org Such in silico design can guide experimental efforts, saving time and resources in the development of new catalytic systems. chemrxiv.orgrsc.orgacs.org

Emerging Research Directions and Future Perspectives for 1 Bromomethyl 3 Fluorocyclopentane

Integration into Advanced Flow Chemistry and Continuous Manufacturing Processes

The adoption of flow chemistry and continuous manufacturing is a growing trend in the chemical and pharmaceutical industries, offering advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.netd-nb.infoscilit.commdpi.com The physicochemical properties of 1-(bromomethyl)-3-fluorocyclopentane make it a suitable candidate for integration into such systems. Its expected liquid state at ambient temperatures and solubility in common organic solvents facilitate its handling and transport within microreactors and continuous flow setups.

The implementation of flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving the reactive bromomethyl group. d-nb.infomdpi.com This control can minimize the formation of byproducts and enhance the selectivity of transformations, leading to higher yields and purer products. For instance, nucleophilic substitution reactions at the bromomethyl group can be optimized to reduce the potential for elimination or other side reactions.

Furthermore, continuous manufacturing processes utilizing this compound could streamline the synthesis of more complex molecules. By designing multi-step flow sequences, this building block can be sequentially modified without the need for isolating intermediates, thereby reducing waste, operational time, and cost. researchgate.netd-nb.info The development of such integrated systems would be a key step towards more sustainable and efficient chemical production.

Table 1: Potential Advantages of Flow Chemistry for this compound Transformations

Feature Advantage in Flow Chemistry Relevance to this compound
Enhanced Safety Smaller reaction volumes, better heat dissipation. Mitigates risks associated with exothermic reactions involving the bromomethyl group.
Precise Control Accurate regulation of temperature, pressure, and residence time. Optimizes selectivity in nucleophilic substitution and other transformations. mdpi.com
Improved Efficiency Higher throughput, reduced reaction times. Enables rapid synthesis of derivatives for screening and development.
Scalability Seamless transition from laboratory to production scale. Facilitates industrial application of synthetic routes involving this building block.

| Process Integration | Multi-step reactions in a single, continuous process. | Streamlines the synthesis of complex target molecules, reducing waste and cost. researchgate.netd-nb.info |

Development of Novel Catalysts for Highly Selective Transformations Involving this compound

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The presence of two distinct reactive sites—the C-Br bond and potentially C-H bonds on the cyclopentane (B165970) ring—necessitates catalysts with high chemoselectivity.

One area of focus is the catalytic activation of the C-Br bond. Transition-metal catalysts, particularly those based on palladium, nickel, and copper, are well-established for cross-coupling reactions. mdpi.com Future research will likely concentrate on developing ligands that can fine-tune the reactivity of these metal centers to achieve highly selective carbon-carbon and carbon-heteroatom bond formations with a wide range of coupling partners. This could enable the synthesis of diverse libraries of 3-fluorocyclopentylmethyl-substituted compounds for applications in medicinal chemistry and materials science.

Another promising avenue is the development of catalysts for the selective functionalization of C-H bonds on the cyclopentane ring. While challenging due to the inertness of these bonds, recent advances in C-H activation offer the potential for direct and regioselective introduction of functional groups. nih.gov Catalysts that can differentiate between the various C-H bonds on the this compound scaffold would provide novel pathways to previously inaccessible derivatives.

Furthermore, the design of catalysts that can exploit the presence of the fluorine atom is of significant interest. The fluorine's electron-withdrawing nature can influence the reactivity of adjacent C-H bonds, a factor that could be harnessed by appropriately designed catalysts to achieve regioselective transformations. beilstein-journals.org The development of frustrated Lewis pairs (FLPs) and other metal-free catalytic systems also presents new opportunities for activating the C-F bond, although this is generally more challenging than C-Br bond activation. mdpi.com

Exploration of Unexplored Reactivity Patterns and Synthetic Transformations

While the bromomethyl group of this compound is expected to undergo typical nucleophilic substitution and organometallic coupling reactions, there remains a vast landscape of unexplored reactivity to be investigated. The interplay between the fluorine substituent and the bromomethyl group could lead to novel and unexpected chemical transformations.

Future research could explore radical-mediated reactions involving the C-Br bond. The initiation of radical processes could lead to the formation of cyclopentylmethyl radicals, which could then participate in a variety of addition and cyclization reactions to construct complex molecular architectures. oregonstate.edu The influence of the fluorine atom on the stability and reactivity of these radical intermediates would be a key area of investigation.

Additionally, the potential for intramolecular reactions could be explored. Depending on the conformation of the cyclopentane ring, the fluorine and bromomethyl groups could be brought into proximity, potentially leading to through-space interactions that influence reactivity. The synthesis of derivatives with strategically placed functional groups could also enable intramolecular cyclizations, providing access to novel bicyclic and spirocyclic systems containing a fluorinated cyclopentane motif.

The development of new synthetic methods for the construction of functionalized cyclopentane rings is an active area of research. researchgate.netresearchgate.netacs.org this compound could serve as a valuable starting material for the synthesis of a wide range of highly substituted cyclopentane derivatives. nih.gov

Bio-orthogonal Chemistry Applications as a Synthetic Handle

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The development of new bio-orthogonal functional groups, or "handles," is essential for the advancement of this field. scispace.comscilit.com The bromomethyl group of this compound has the potential to be utilized as such a handle.

While alkyl halides are generally more reactive than the commonly used bio-orthogonal handles like azides and alkynes, their reactivity can be tuned. researchgate.net The development of specific reaction conditions or activating agents could enable the selective reaction of the bromomethyl group with a complementary probe within a biological environment. For example, specific enzymes could be engineered to recognize and react with the this compound moiety, leading to site-specific labeling of proteins or other biomolecules.

The fluorine atom could also play a role in its application in bio-orthogonal chemistry. The introduction of fluorine can enhance the metabolic stability of a molecule and can be used as a reporter group for ¹⁹F NMR or PET imaging, depending on the isotope used. mdpi.comresearchgate.net Therefore, incorporating the this compound unit into biomolecules could provide a dual handle for both labeling and imaging.

Table 2: Potential Bio-orthogonal Applications of this compound

Application Description Potential Role of this compound
Protein Labeling Site-specific modification of proteins for functional studies. The bromomethyl group could act as an electrophilic handle for reaction with nucleophilic residues on a protein. nih.gov
Cell Surface Engineering Modification of cell surface glycans or proteins. Could be incorporated into metabolic precursors for cell surface display and subsequent labeling.
In Vivo Imaging Visualization of biological processes in living organisms. The fluorine atom could serve as a ¹⁹F MRI or ¹⁸F PET imaging probe. nih.gov

| Drug Delivery | Targeted release of therapeutic agents. | Could be used as a linker that is cleaved under specific biological conditions to release a drug. |

Prospects in Advanced Materials and Nanotechnology as a Precursor

The unique combination of a reactive handle and a fluorinated aliphatic ring makes this compound an attractive precursor for the synthesis of advanced materials and for applications in nanotechnology. researchgate.netatomiclayerdeposition.com The incorporation of fluorine into materials can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. sigmaaldrich.commdpi.com

In polymer chemistry, this compound could be used as a monomer or a functionalizing agent. Its polymerization, either through the bromomethyl group or after its conversion to another polymerizable moiety, could lead to the formation of novel fluorinated polymers with unique properties. Alternatively, it could be grafted onto existing polymer backbones to modify their surface properties, for example, to create hydrophobic or oleophobic coatings.

In nanotechnology, this compound could serve as a building block for the synthesis of functionalized nanoparticles or self-assembled monolayers. nih.govmdpi.com The bromomethyl group provides a convenient attachment point for anchoring the molecule to a surface or for further functionalization. The fluorinated cyclopentane unit would then form the bulk of the material, influencing its packing and interfacial properties. For example, self-assembled monolayers of this compound derivatives on silicon or gold surfaces could be used to create well-defined interfaces with controlled wettability and chemical reactivity.

The development of new precursors is essential for the advancement of materials science. nih.gov The versatility of this compound makes it a promising candidate for the creation of a new generation of advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(bromomethyl)-3-fluorocyclopentane, and how can competing side reactions be minimized?

  • Methodology : The compound can be synthesized via bromination of 3-fluorocyclopentylmethanol using reagents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media . Competing elimination reactions (e.g., formation of alkenes) can be suppressed by maintaining low temperatures (0–5°C) and using aprotic solvents (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target product .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns (e.g., cyclopentane ring fluorination and bromomethyl positioning) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C6_6H9_9BrF: expected m/z ~179.0) .
  • Elemental Analysis : Confirm C, H, Br, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Collect halogenated waste in designated containers for incineration to prevent environmental release .

Advanced Research Questions

Q. How does the cyclopentane ring’s conformation influence the reactivity of this compound in nucleophilic substitution (SN_\text{N}2) reactions?

  • Methodology :

  • Steric Analysis : Molecular modeling (e.g., DFT calculations) can predict steric hindrance around the bromomethyl group. The chair-like conformation of the cyclopentane ring may restrict backside attack, favoring SN_\text{N}1 mechanisms in polar protic solvents .
  • Experimental Validation : Compare reaction rates with linear analogs (e.g., benzyl bromides) using kinetic studies (e.g., iodometric titration to track bromide release) .

Q. What strategies mitigate regioselectivity challenges when functionalizing this compound in cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) with bulky ligands (XPhos) to enhance selectivity in Suzuki-Miyaura couplings .
  • Solvent Effects : Use DMF or toluene to stabilize transition states and reduce side reactions .
  • In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How does the electron-withdrawing fluorine atom affect the compound’s stability under thermal or photolytic conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled heating rates (e.g., 10°C/min in N2_2 atmosphere) .
  • UV-Vis Spectroscopy : Monitor absorbance changes (200–400 nm) during UV exposure to assess photodegradation pathways .
  • Computational Studies : Use time-dependent DFT (TD-DFT) to predict excited-state behavior and bond dissociation energies .

Q. What are the limitations of using this compound as a building block in macrocyclic compound synthesis?

  • Methodology :

  • Ring-Strain Analysis : Evaluate strain energy in cyclopentane-derived macrocycles via molecular mechanics (MMFF94 force field) .
  • Competing Reactivity : Test compatibility with click chemistry (e.g., azide-alkyne cycloaddition) to identify side reactions (e.g., bromine displacement by azides) .

Data Contradiction Resolution

Q. How can conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Screening : Perform systematic tests in solvents (e.g., water, ethanol, DCM) at 25°C using gravimetric analysis .
  • Hansen Solubility Parameters : Calculate HSP values (δD_D, δP_P, δH_H) to predict solubility trends and identify outliers .

Q. Why do some studies report low yields (<40%) in alkylation reactions involving this compound?

  • Methodology :

  • Reaction Optimization : Use design of experiments (DoE) to vary temperature, catalyst loading, and base strength (e.g., K2_2CO3_3 vs. NaH) .
  • Byproduct Identification : GC-MS or 19F^{19}\text{F}-NMR to detect elimination products (e.g., 3-fluorocyclopentene) and adjust conditions accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.